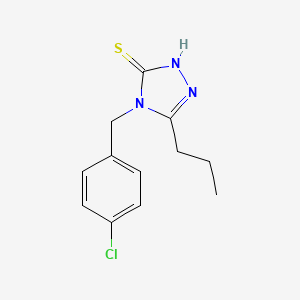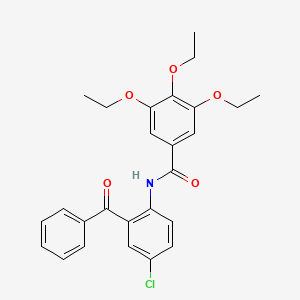![molecular formula C21H17N3O4S B4746717 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as NSC 74859, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This compound belongs to the family of acrylamide derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. Microtubules are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 disrupts these processes and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In addition, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 is its selectivity towards cancer cells, which makes it a potentially effective treatment option with minimal side effects. However, one of the limitations of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859. One potential direction is the development of analogs with improved solubility and efficacy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 in humans.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide 74859 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-22)21(25)24-16-7-9-17(10-8-16)29(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPWOSUSZFFQRK-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4746634.png)
![ethyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4746647.png)
![N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4746655.png)

![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B4746661.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4746663.png)

![3-allyl-5-[(2-propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746674.png)

![2,6-dimethyl-N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4746687.png)
![3-allyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746695.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4746712.png)